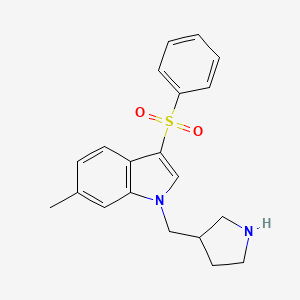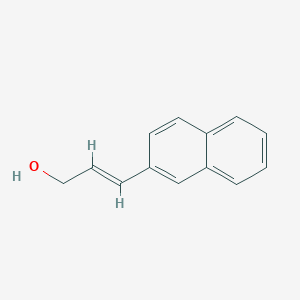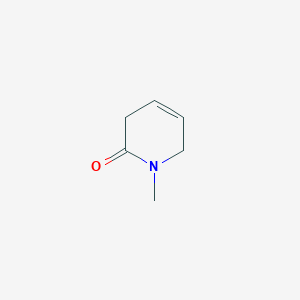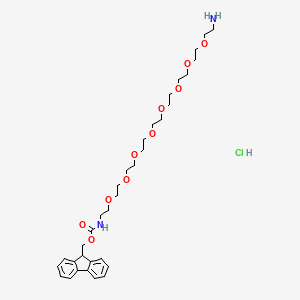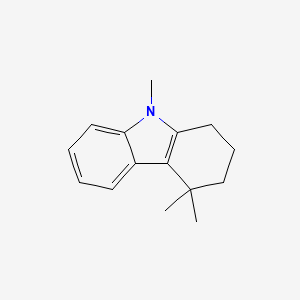
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic organic compound with a tricyclic structure. It consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its aromatic properties and significant role in various chemical and industrial applications .
Méthodes De Préparation
The synthesis of 4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods:
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Bucherer Carbazole Synthesis: This method uses naphthol and an aryl hydrazine to form carbazole derivatives.
Graebe-Ullmann Reaction: Another traditional method for synthesizing carbazole derivatives.
Industrial production often involves the selective crystallization from molten coal tar at high temperatures or low pressure, as carbazole concentrates in the anthracene distillate during coal tar distillation .
Analyse Des Réactions Chimiques
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole itself.
Reduction: Reduction reactions can convert carbazole derivatives back to their tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of the compound.
Major products formed from these reactions include carbazole, tetrahydrocarbazole, and various substituted derivatives .
Applications De Recherche Scientifique
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its reactivity and binding properties . Additionally, the nitrogen atom in the five-membered ring can act as a nucleophile, participating in various chemical reactions .
Comparaison Avec Des Composés Similaires
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds, such as:
2,3,4,9-Tetrahydro-1H-carbazole: This compound lacks the methyl groups present in this compound, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrahydrocarbazole: Another derivative of carbazole, differing in the position and number of hydrogen atoms.
5,6,7,8-Tetrahydrocarbazole: This compound has a different arrangement of hydrogen atoms, affecting its chemical behavior.
Propriétés
Numéro CAS |
683800-18-2 |
|---|---|
Formule moléculaire |
C15H19N |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
4,4,9-trimethyl-2,3-dihydro-1H-carbazole |
InChI |
InChI=1S/C15H19N/c1-15(2)10-6-9-13-14(15)11-7-4-5-8-12(11)16(13)3/h4-5,7-8H,6,9-10H2,1-3H3 |
Clé InChI |
OHSVPCKIDJEBIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C3=CC=CC=C3N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


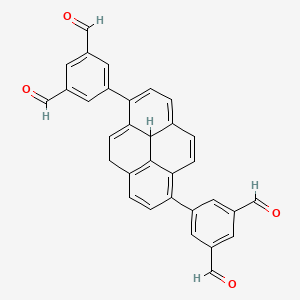
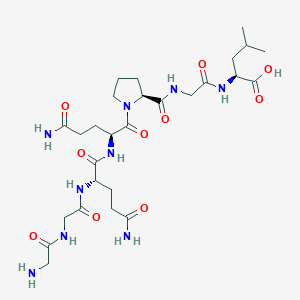
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

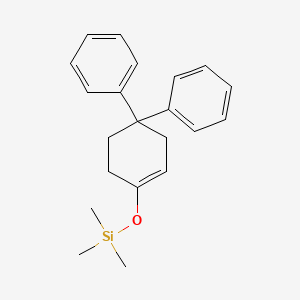
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
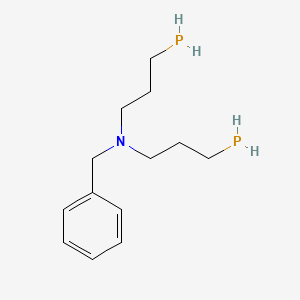
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
